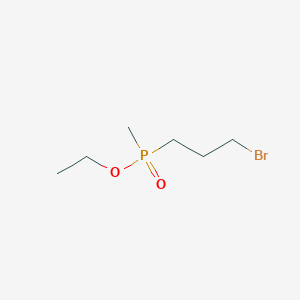![molecular formula C16H11F2N3OS B13463935 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide](/img/structure/B13463935.png)
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide is a complex organic compound that features a thiazole ring, a benzamide group, and a difluorophenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide typically involves the formation of the thiazole ring followed by the introduction of the difluorophenyl and benzamide groups. One common method involves the condensation of 3,5-difluoroaniline with a thioamide under acidic conditions to form the thiazole ring. This intermediate is then reacted with benzoyl chloride to introduce the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where thiazole derivatives have shown efficacy.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, including polymers and advanced composites.
作用機序
The mechanism of action of 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide involves its interaction with specific molecular targets. The thiazole ring and difluorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
Compared to similar compounds, 3-{[4-(3,5-Difluorophenyl)-1,3-thiazol-2-yl]amino}benzamide stands out due to the presence of the thiazole ring and difluorophenyl group, which confer unique chemical and biological properties. These structural features may enhance its binding affinity to specific targets and improve its stability under various conditions.
特性
分子式 |
C16H11F2N3OS |
|---|---|
分子量 |
331.3 g/mol |
IUPAC名 |
3-[[4-(3,5-difluorophenyl)-1,3-thiazol-2-yl]amino]benzamide |
InChI |
InChI=1S/C16H11F2N3OS/c17-11-4-10(5-12(18)7-11)14-8-23-16(21-14)20-13-3-1-2-9(6-13)15(19)22/h1-8H,(H2,19,22)(H,20,21) |
InChIキー |
IEBQFHNKUZQVEY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=CC(=C3)F)F)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B13463858.png)

![[2-(Methoxymethyl)oxolan-2-yl]methanethiol](/img/structure/B13463872.png)
![2'-(Di-tert-butylphosphanyl)-3',6'-dimethoxy-2,6-bis(propan-2-yl)-[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13463880.png)

![tert-butyl N-{[4-(bromomethyl)bicyclo[2.2.2]octan-1-yl]methyl}carbamate](/img/structure/B13463888.png)

![N-{3-[(2,6-dioxopiperidin-3-yl)amino]phenyl}-2-(piperazin-1-yl)acetamide dihydrochloride](/img/structure/B13463900.png)





